4-Bromo-3-nitrobenzene-1,2-diamine
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Overview
Description
4-Bromo-3-nitrobenzene-1,2-diamine is a useful research compound. Its molecular formula is C6H6BrN3O2 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonding Structures
The study by Geiger & Parsons (2014) investigated the hydrogen bonding in 4-nitrobenzene-1,2-diamine and its hydrohalide salts, highlighting the significance of hydrogen bonding in determining the structural characteristics of these compounds. This research provides insights into how the hydrogen bonding patterns contribute to the stabilization of these compounds' structures, which could be relevant for designing materials with specific properties (Geiger & Parsons, 2014).
Catalytic Applications
Evans, Mito, & Seidel (2007) demonstrated the use of nickel(II)-diamine complexes, including derivatives of 4-Bromo-3-nitrobenzene-1,2-diamine, in catalyzing enantioselective Michael additions. This research highlights the compound's role in facilitating reactions that require high levels of stereoinduction, underscoring its potential in asymmetric synthesis (Evans, Mito, & Seidel, 2007).
Sensing Capabilities
A new zinc-based metal–organic framework (MOF) study by Xu et al. (2020) involving similar nitro-substituted compounds showed potential in sensing Fe3+, Cr2O72−, and CrO42− in water, and nitrobenzene in ethanol. The MOF's luminescent properties enable it to act as a highly sensitive sensor for these substances, indicating the usefulness of nitro-substituted benzene compounds in environmental monitoring and safety applications (Xu et al., 2020).
Electrophilic Bromination
Sobolev et al. (2014) discussed the electrophilic bromination of nitrobenzene using barium tetrafluorobromate (III), which resulted in the formation of bromo-nitrotoluene. This study emphasizes the reactivity of nitrobenzene derivatives towards bromination, a key reaction in the synthesis of various brominated organic compounds (Sobolev et al., 2014).
Mechanism of Action
Target of Action
It is known that benzene derivatives can interact with various biological targets, including proteins and enzymes, depending on their specific functional groups .
Mode of Action
The mode of action of 4-Bromo-3-nitrobenzene-1,2-diamine involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that benzene derivatives can influence various biochemical pathways depending on their specific functional groups and targets .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption . The compound’s skin permeation is low, with a Log Kp of -6.56 cm/s . The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP), is 0.95 .
Result of Action
It is known that benzene derivatives can have various effects at the molecular and cellular level depending on their specific functional groups and targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It is incompatible with strong oxidizing agents .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds, like 4-Bromo-3-nitrobenzene-1,2-diamine, can undergo electrophilic aromatic substitution . This reaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate
Cellular Effects
It is known that nitro compounds can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that nitro compounds can undergo electrophilic aromatic substitution . This reaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate
Properties
IUPAC Name |
4-bromo-3-nitrobenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXICRJJECIZTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567384 |
Source
|
Record name | 4-Bromo-3-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147021-89-4 |
Source
|
Record name | 4-Bromo-3-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.